1-(2-(Methylthio)-3-(trifluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(2-(Methylthio)-3-(trifluoromethyl)phenyl)propan-1-one is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)-3-(trifluoromethyl)phenyl)propan-1-one typically involves the reaction of 2-(methylthio)-3-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propanone group. Common reagents used in this synthesis include organometallic reagents such as Grignard reagents or organolithium compounds. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylthio)-3-(trifluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Methylthio)-3-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)-3-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylthio group can participate in redox reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one
- 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-1-one
- 1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one
Uniqueness
1-(2-(Methylthio)-3-(trifluoromethyl)phenyl)propan-1-one is unique due to the specific positioning of the methylthio and trifluoromethyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H11F3OS |
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Molecular Weight |
248.27 g/mol |
IUPAC Name |
1-[2-methylsulfanyl-3-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3OS/c1-3-9(15)7-5-4-6-8(10(7)16-2)11(12,13)14/h4-6H,3H2,1-2H3 |
InChI Key |
NXYRLGWDCQPDOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)C(F)(F)F)SC |
Origin of Product |
United States |
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